molecular formula C39H62N10O15 B605511 Angstrom6 CAS No. 220334-14-5

Angstrom6

Cat. No.: B605511
CAS No.: 220334-14-5
M. Wt: 910.98
InChI Key: YUDSEXRLRQZDOS-PJYAFMLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Angstrom6 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The protecting groups are removed using trifluoroacetic acid, and the final product is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Angstrom6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Angstrom6 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and interaction with cell surface receptors.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit tumor cell migration, invasion, and metastasis.

    Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools

Mechanism of Action

Angstrom6 exerts its effects by binding to the CD44 receptor on the surface of tumor cells. This binding modulates CD44-mediated cell signaling, leading to the inhibition of tumor cell migration, invasion, and metastasis. The peptide interferes with the urokinase plasminogen activator and urokinase plasminogen activator receptor cascade, which is crucial for the degradation of the extracellular matrix and tumor cell invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Angstrom6

This compound is unique due to its specific mechanism of action involving the modulation of CD44-mediated cell signaling. This property distinguishes it from other similar compounds that primarily target plasminogen activator inhibitor-1 or urokinase plasminogen activator .

Properties

IUPAC Name

2-[[2-[[1-[1-[2-[[2-[[1-(2-acetamido-6-aminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62N10O15/c1-21(52)42-23(7-2-3-15-40)36(60)47-16-4-8-27(47)35(59)45-25(19-50)33(57)46-26(20-51)37(61)49-18-6-10-29(49)38(62)48-17-5-9-28(48)34(58)43-22(12-14-31(54)55)32(56)44-24(39(63)64)11-13-30(41)53/h22-29,50-51H,2-20,40H2,1H3,(H2,41,53)(H,42,52)(H,43,58)(H,44,56)(H,45,59)(H,46,57)(H,54,55)(H,63,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDSEXRLRQZDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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